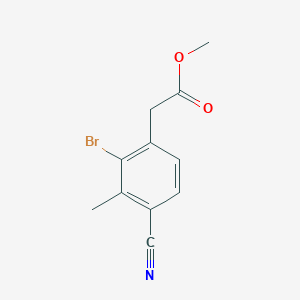
Methyl 2-bromo-4-cyano-3-methylphenylacetate
Vue d'ensemble
Description
“Methyl 2-bromo-4-cyano-3-methylphenylacetate” is an organic compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-bromo-4-cyano-3-methylphenylacetate”. However, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, has been synthesized and characterized3. The synthesis and structure of this novel ortho-fluoroazobenzene were described, and it was found to crystallize in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit3.Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-4-cyano-3-methylphenylacetate” is not explicitly mentioned in the search results. However, it’s known that the compound has a molecular formula of C11H10BrNO212.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 2-bromo-4-cyano-3-methylphenylacetate” were not found in the search results. However, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-bromo-4-cyano-3-methylphenylacetate” are not explicitly mentioned in the search results. However, it’s known that the compound has a molecular formula of C11H10BrNO2 and a molecular weight of 268.11 g/mol12.Safety And Hazards
Specific safety and hazard information for “Methyl 2-bromo-4-cyano-3-methylphenylacetate” was not found in the search results. However, a related compound, “2-Bromo-4-methylphenyl isothiocyanate”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled5.
Orientations Futures
Specific future directions for “Methyl 2-bromo-4-cyano-3-methylphenylacetate” were not found in the search results. However, a related compound, “2-bromo-4-methylpropiophenone”, is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field6. This suggests that “Methyl 2-bromo-4-cyano-3-methylphenylacetate” could also have potential applications in these areas.
Please note that while I strive to provide accurate and relevant information, the information available on “Methyl 2-bromo-4-cyano-3-methylphenylacetate” is limited and further research may be required for a more comprehensive understanding.
Propriétés
IUPAC Name |
methyl 2-(2-bromo-4-cyano-3-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-9(6-13)4-3-8(11(7)12)5-10(14)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSQGKQDOBCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)CC(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-3-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



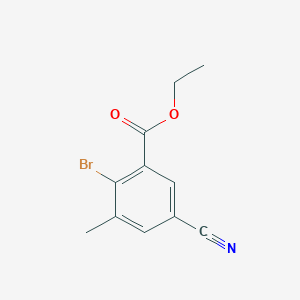
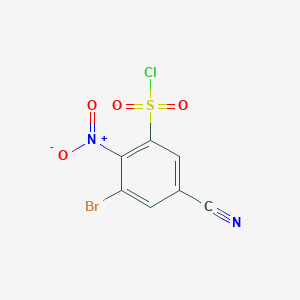
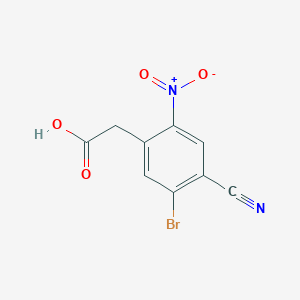
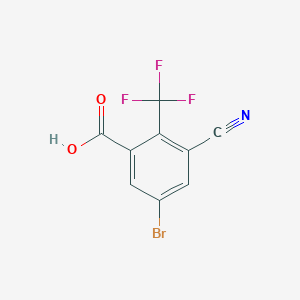
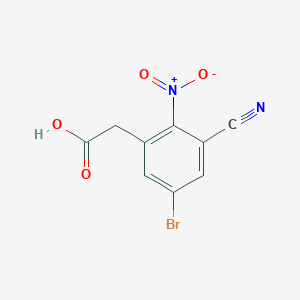
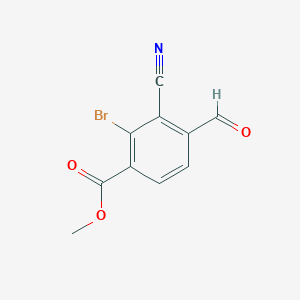
![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)
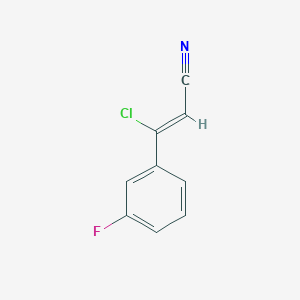
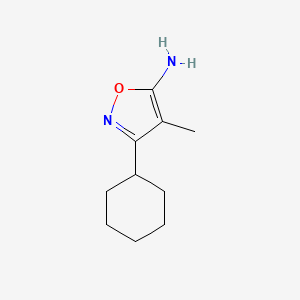


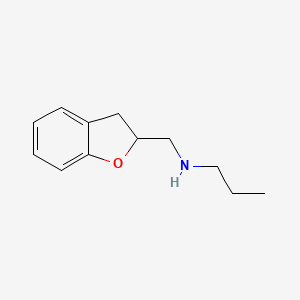
![3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B1417013.png)
![3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1417017.png)